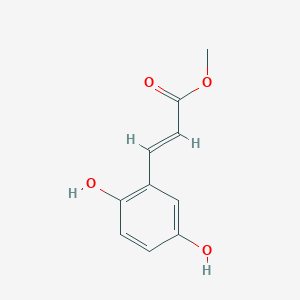

Methyl 2,5-dihydroxycinnamate

Description

Methyl 2,5-dihydroxycinnamate has been reported in Azadirachta indica and Murraya paniculata with data available.

This compound is a cell-permeable analog of erbstatin, a compound isolated from Streptomyces that inhibits the autophosphorylation of epidermal growth factor receptor. Erbstatin analogue competitively inhibits epidermal growth factor receptor-associated tyrosine kinase, inhibiting the activation of v-abl tyrosine kinase. In addition, this agent has induced apoptosis in mouse thymocytes and inhibits the G2/M phase of the cell cycle. (NCI)

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-57-1 | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of Methyl 2,5-dihydroxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Methyl 2,5-dihydroxycinnamate, a cinnamic acid derivative of interest for its potential biological activities. This document details the enzymatic steps, presents quantitative data from related pathways, and provides detailed experimental protocols for the characterization of the key enzymes involved.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway likely proceeds through a series of hydroxylation and methylation steps. While the complete pathway has not been fully elucidated in a single organism, a plausible route can be constructed based on known enzymatic reactions in plant secondary metabolism.

The proposed pathway involves four key enzymatic steps:

-

Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Ortho-hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid undergoes hydroxylation at the C2 position to form 2-hydroxycinnamic acid (o-coumaric acid). This step is catalyzed by a Cinnamate 2-hydroxylase (C2H) , a type of cytochrome P450 monooxygenase.

-

Hydroxylation of 2-Hydroxycinnamic Acid: The intermediate, 2-hydroxycinnamic acid, is further hydroxylated at the C5 position to yield 2,5-dihydroxycinnamic acid. This reaction is likely catalyzed by a specific hydroxylase , presumably another cytochrome P450 monooxygenase.

-

O-Methylation of 2,5-Dihydroxycinnamic Acid: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of 2,5-dihydroxycinnamic acid, producing this compound. This reaction is catalyzed by an O-methyltransferase (OMT) .

Quantitative Data on Related Enzymes

Quantitative kinetic data for the specific enzymes in the proposed pathway for this compound are not yet available. However, data from homologous enzymes in the broader phenylpropanoid pathway provide valuable benchmarks for experimental design and analysis. The following tables summarize representative kinetic parameters for Phenylalanine Ammonia-Lyase (PAL), hydroxylases, and O-methyltransferases from various plant sources.

Table 1: Representative Kinetic Parameters for Phenylalanine Ammonia-Lyase (PAL)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | L-Phenylalanine | 30 - 100 | 5 - 20 | [General knowledge] |

| Petroselinum crispum | L-Phenylalanine | 250 | 15.8 | [General knowledge] |

| Oryza sativa | L-Phenylalanine | 47 | 8.9 | [General knowledge] |

Table 2: Representative Kinetic Parameters for Cinnamic Acid Hydroxylases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|

| Cinnamate 4-hydroxylase (Soybean) | trans-Cinnamic acid | 1.5 - 5.0 | 0.5 - 2.0 | [1] |

| p-Coumaroyl shikimate 3'-hydroxylase (Arabidopsis) | p-Coumaroyl shikimate | 10 - 20 | 1 - 5 | [2] |

| Cinnamate 2-hydroxylase (Melilotus alba) | trans-Cinnamic acid | 50 - 150 | Not Reported |[3] |

Table 3: Representative Kinetic Parameters for O-Methyltransferases (OMTs)

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

|---|---|---|---|---|

| Caffeic acid O-methyltransferase (Arabidopsis) | Caffeic acid | 50 - 150 | 1000 - 3000 | [General knowledge] |

| Isoeugenol O-methyltransferase (Clarkia breweri) | Isoeugenol | 5 | 2100 | [General knowledge] |

| Scoulerine 9-O-methyltransferase (Coptis japonica) | Scoulerine | 2.5 | 560 |[4] |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzyme classes involved in the proposed biosynthetic pathway.

Heterologous Expression and Purification of a Recombinant Hydroxylase (Cytochrome P450)

This protocol describes the expression of a plant cytochrome P450 hydroxylase in Saccharomyces cerevisiae (yeast), a common system for expressing membrane-bound eukaryotic enzymes.

Experimental Workflow:

References

- 1. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Trans-cinnamate 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of Methyl 2,5-dihydroxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse biological activities, most notably as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction from natural sources, comprehensive spectroscopic and physicochemical data, and a visualization of its role in inhibiting the EGFR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a cinnamate ester and a member of the hydroquinone family.[1] It is recognized as a stable analog of erbstatin, a naturally occurring tyrosine kinase inhibitor.[2] The compound's significance lies in its ability to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that are often dysregulated in cancer.[1] Its multifaceted biological profile also includes antioxidant and anti-inflammatory properties.[3] This guide delves into the technical aspects of this promising molecule, from its origins in nature to its mechanism of action at the cellular level.

Discovery and Natural Occurrence

While the precise first report of the discovery of this compound is not definitively documented in readily available literature, its isolation from various natural sources is well-established. It has been identified as a constituent of several plant species, including:

-

Grevillea robusta (Silky Oak): The leaves and flowers of this Australian native tree are a known source of the compound.[4][5]

-

Azadirachta indica (Neem)[1]

-

Murraya paniculata (Orange Jessamine)[1]

The presence of this compound in these plants underscores its role as a plant metabolite.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its study and application.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.18 g/mol | [1][3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 180 - 184 °C | [3] |

| CAS Number | 63177-57-1 | [3] |

| Purity (typical) | ≥ 96% (HPLC) | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of this compound.

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | A detailed ¹H NMR spectrum is available, showing characteristic peaks for the aromatic, vinylic, and methyl protons. | [6] |

| ¹³C NMR | The ¹³C NMR spectrum provides evidence for the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the vinylic carbons. | [1] |

| Mass Spectrometry (MS) | [M-H]⁻ Precursor m/z: 193.0506[M+H]⁺ Precursor m/z: 195.0652 | [1] |

| Infrared (IR) Spectroscopy | IR spectra would show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities. | [4] |

Experimental Protocols

Isolation of this compound from Grevillea robusta Leaves

This protocol is based on established methods for the extraction and isolation of compounds from Grevillea robusta.[4]

4.1.1. Extraction

-

Air-dry the leaves of Grevillea robusta and grind them into a fine powder.

-

Perform cold maceration of the powdered leaves with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

4.1.2. Fractionation

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

The ethyl acetate fraction is typically enriched with phenolic compounds like this compound.

4.1.3. Isolation by Column Chromatography

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Combine the fractions containing pure this compound and evaporate the solvent.

Note: The yield of this compound from this process can vary depending on the plant material and extraction conditions.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

This compound functions as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[2] The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated.

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways. These pathways ultimately lead to the transcription of genes involved in cell growth and proliferation.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the EGFR's kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, primarily through its targeted inhibition of the EGFR signaling pathway. This guide has provided a comprehensive overview of its discovery in nature, detailed methods for its isolation, and a summary of its key physicochemical and spectroscopic characteristics. The elucidation of its mechanism of action provides a strong rationale for its further investigation in the context of cancer therapy and other diseases characterized by aberrant cell signaling. The information presented herein is intended to facilitate and inspire future research and development efforts centered on this valuable natural compound.

References

- 1. This compound | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. onlinejournals-heb.pen-nic.in [onlinejournals-heb.pen-nic.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound(63177-57-1) 1H NMR [m.chemicalbook.com]

Unveiling the Natural Sources of Methyl 2,5-dihydroxycinnamate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological significance of Methyl 2,5-dihydroxycinnamate, a phenolic compound of interest to researchers in drug development and the broader scientific community. The document details its known botanical origins, presents available quantitative data, and outlines experimental protocols for its extraction and purification. Furthermore, it delves into its role as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor and explores its biosynthetic origins within the phenylpropanoid pathway.

Natural Occurrences of this compound

This compound has been identified in a variety of plant species, indicating its distribution across different botanical families. The primary documented natural sources include:

-

Grevillea robusta (Silky Oak): This Australian native is a prominent source of the compound, where it is found in the leaves.[1]

-

Azadirachta indica (Neem): A well-known medicinal plant, Neem leaves also contain this compound.

-

Murraya paniculata (Orange Jessamine): Phytochemical investigations of this ornamental plant have confirmed the presence of this compound in its leaves.[2]

-

Paeonia emodi (Himalayan Peony): This species, used in traditional medicine, is another natural source of the compound.

While the presence of this compound in these plants is established, quantitative data regarding its concentration remains limited in the currently available literature. Further studies are required to determine the precise yields of this compound from these natural sources.

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. Based on methodologies reported for similar phenolic compounds from these plants, a general workflow can be outlined.

A study on the flowers of Grevillea robusta provides a relevant procedural framework.[3] Although this particular study focused on other phenolic compounds, the methodology is applicable for the targeted isolation of this compound.

1. Extraction:

-

Powdered plant material (e.g., dried leaves of Grevillea robusta) is extracted with methanol at room temperature.

-

The resulting extract is concentrated under vacuum to yield a crude residue.

2. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

-

n-hexane

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

-

This compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of chloroform and methanol, starting with a low polarity mixture (e.g., 9.5:0.5 chloroform:methanol) and gradually increasing the polarity.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC).

Below is a conceptual workflow for the extraction and isolation of this compound.

Biological Activity: EGFR Signaling Pathway Inhibition

This compound is recognized as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinases. EGFR is a key transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for drug development.

The inhibition of EGFR by this compound blocks the autophosphorylation of the receptor's tyrosine kinase domain, thereby preventing the recruitment and activation of downstream signaling proteins. This ultimately disrupts pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.

The following diagram illustrates the general EGFR signaling pathway and the point of inhibition by this compound.

Biosynthesis via the Phenylpropanoid Pathway

This compound is a secondary metabolite synthesized in plants through the phenylpropanoid pathway. This pathway is central to the biosynthesis of a wide array of phenolic compounds. The precursor for this pathway is the amino acid phenylalanine.

The general steps leading to the cinnamic acid backbone are as follows:

-

Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Hydroxylation: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H).

The specific enzymatic steps leading to the 2,5-dihydroxylation pattern of the aromatic ring of the cinnamic acid derivative are not yet fully elucidated. It is hypothesized that a specific hydroxylase is responsible for this modification. Following dihydroxylation, an O-methyltransferase would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxylic acid group, forming the methyl ester.

The following diagram outlines the initial steps of the phenylpropanoid pathway and the proposed subsequent steps leading to this compound.

Conclusion

This compound is a naturally occurring phenolic compound with significant potential in drug discovery, particularly as an EGFR kinase inhibitor. While its presence in several plant species is confirmed, further research is needed to quantify its abundance and to fully elucidate the specific enzymatic steps in its biosynthesis. The experimental protocols outlined in this guide provide a foundation for the isolation and further investigation of this promising molecule. The diagrams presented offer a visual representation of the key biological pathways associated with this compound, serving as a valuable resource for researchers in the field.

References

Spectroscopic Characterization of Methyl 2,5-dihydroxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid, is a compound of significant interest in biomedical research, particularly for its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its potential therapeutic applications necessitate a thorough understanding of its structural and physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an analysis of the expected spectral data are presented to aid in the identification and characterization of this compound. Furthermore, a visualization of the EGFR signaling pathway is included to provide context for its mechanism of action.

Introduction

This compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is a phenolic compound that has demonstrated potential as an anticancer agent due to its ability to inhibit EGFR-associated tyrosine kinase. The accurate and unambiguous characterization of this molecule is paramount for its synthesis, quality control, and further development in pharmaceutical applications. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure and purity of chemical compounds. This guide focuses on the practical application of key spectroscopic techniques for the characterization of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 1H | H-α (vinylic) |

| ~ 6.9 - 7.1 | m | 1H | Ar-H |

| ~ 6.8 - 6.9 | m | 1H | Ar-H |

| ~ 6.7 - 6.8 | m | 1H | Ar-H |

| ~ 6.3 - 6.5 | d | 1H | H-β (vinylic) |

| ~ 3.7 - 3.8 | s | 3H | -OCH₃ |

| ~ 5.0 - 6.0 | br s | 1H | Ar-OH |

| ~ 8.0 - 9.0 | br s | 1H | Ar-OH |

Note: Chemical shifts are referenced to a standard internal solvent signal. The broad singlets for the hydroxyl protons are subject to concentration and solvent effects and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (ester) |

| ~ 145 - 150 | Ar-C-O |

| ~ 140 - 145 | Ar-C-O |

| ~ 140 - 145 | C-α (vinylic) |

| ~ 125 - 130 | Ar-C |

| ~ 120 - 125 | Ar-C-C=C |

| ~ 115 - 120 | C-β (vinylic) |

| ~ 115 - 120 | Ar-C |

| ~ 110 - 115 | Ar-C |

| ~ 50 - 55 | -OCH₃ |

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3200 | Strong, Broad | O-H | Stretching |

| 3100 - 3000 | Medium | C-H (aromatic, vinylic) | Stretching |

| 2990 - 2850 | Medium | C-H (aliphatic) | Stretching |

| 1720 - 1680 | Strong | C=O (ester) | Stretching |

| 1640 - 1600 | Medium | C=C (vinylic) | Stretching |

| 1600 - 1450 | Medium to Strong | C=C (aromatic) | Stretching |

| 1300 - 1000 | Medium to Strong | C-O | Stretching |

| 900 - 675 | Medium | C-H (aromatic) | Out-of-plane Bending |

Table 4: Mass Spectrometry Data

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 195.0652 | 195.0652[1] |

| ESI- | [M-H]⁻ | 193.0506 | 193.0506[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in Hz.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The solvent should be compatible with the ESI source.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI source parameters (will need to be optimized for the specific instrument):

-

Capillary voltage: 3-5 kV

-

Nebulizing gas pressure: 20-40 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 200-350 °C

-

-

Acquire high-resolution mass spectra to determine the accurate mass and elemental composition.

Signaling Pathway Visualization

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The following diagrams illustrate the general experimental workflow for spectroscopic characterization and the EGFR signaling pathway that this compound targets.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: The EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry are indispensable tools for the comprehensive characterization of this compound. This guide provides the foundational knowledge, including expected spectral data and detailed experimental protocols, to enable researchers to confidently identify and assess the purity of this important molecule. A clear understanding of its spectroscopic properties is a critical step in advancing its potential as a therapeutic agent targeting the EGFR signaling pathway.

References

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of Methyl 2,5-dihydroxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for methyl 2,5-dihydroxycinnamate. It includes detailed experimental protocols and a visualization of a key signaling pathway associated with this compound, offering valuable insights for researchers in drug discovery and natural product analysis.

Spectroscopic and Mass Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for this compound (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol )[1].

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.85 | d | 15.9 | 1H | H-7 |

| ~7.05 | d | 2.9 | 1H | H-6 |

| ~6.90 | d | 8.7 | 1H | H-3 |

| ~6.75 | dd | 8.7, 2.9 | 1H | H-4 |

| ~6.30 | d | 15.9 | 1H | H-8 |

| 3.75 | s | - | 3H | -OCH₃ |

| ~5.50 | br s | - | 1H | 2-OH |

| ~5.40 | br s | - | 1H | 5-OH |

Note: Predicted values are based on typical chemical shifts for similar substituted cinnamate esters. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C-9 (C=O) |

| ~150.0 | C-2 |

| ~148.5 | C-5 |

| ~145.0 | C-7 |

| ~125.0 | C-1 |

| ~118.0 | C-6 |

| ~116.5 | C-4 |

| ~115.0 | C-3 |

| ~114.0 | C-8 |

| ~51.5 | -OCH₃ |

Note: Predicted values are based on typical chemical shifts for similar substituted cinnamate esters. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data

| m/z | Ion Type |

| 195.0652 | [M+H]⁺ |

| 193.0506 | [M-H]⁻ |

| 163 | [M+H - CH₃OH]⁺ |

| 134 | [M+H - COOCH₃ - H]⁺ |

Note: Fragmentation data is derived from MS-MS experiments[1].

Experimental Protocols

The following are representative protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile (HPLC grade).

Instrumentation: Mass spectra are acquired using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

ESI-MS Parameters:

-

Ionization Mode: Positive and negative.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

Tandem MS (MS-MS) Parameters: For fragmentation analysis, the parent ions of interest (e.g., m/z 195.0652 and 193.0506) are isolated and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying collision energies to generate fragment ions.

Visualizations

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the spectroscopic and mass spectrometric analysis of a natural product like this compound.

Caption: A typical experimental workflow for the analysis of this compound.

EGFR Signaling Pathway

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The diagram below depicts a simplified overview of the EGFR signaling pathway.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

The Role of Methyl 2,5-dihydroxycinnamate in Azadirachta indica: A Technical Guide for Researchers

Foreword: This document provides a comprehensive technical overview of Methyl 2,5-dihydroxycinnamate, a phenolic compound found in Azadirachta indica (Neem). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural product. This guide summarizes its known biological activities, outlines relevant experimental protocols, and explores its putative mechanisms of action.

Introduction

Azadirachta indica, commonly known as Neem, is a cornerstone of traditional medicine, with a rich history of use in treating a wide array of ailments.[1][2] Its therapeutic properties are attributed to a complex mixture of bioactive phytochemicals, including terpenoids, flavonoids, and phenolic compounds. Among these, this compound has emerged as a compound of interest due to its potential antioxidant, anti-inflammatory, and anticancer activities. This technical guide delves into the current understanding of this compound's role within the broader context of Azadirachta indica's medicinal applications.

This compound is a cinnamate ester and a member of the hydroquinone family.[3] It is recognized as a plant metabolite and has been identified as a constituent of Azadirachta indica.[3] Notably, it is also known as an analog of erbstatin, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, suggesting a potential mechanism for its observed biological effects.

Biological Activities and Quantitative Data

While extensive research has been conducted on the bioactivity of crude extracts of Azadirachta indica, specific quantitative data for this compound isolated directly from this plant is limited in the currently available literature. The data presented below is derived from studies on commercially available this compound and general studies on Azadirachta indica extracts.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is likely linked to its role as an EGFR inhibitor. The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting EGFR autophosphorylation, this compound can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3]

| Cell Line | Assay Type | Endpoint | Value | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | IC50 | 4.14 µM | |

| HaCaT (Human Keratinocyte) | MTT Assay | IC50 | 9.69 µM |

Note: The IC50 values presented are for commercially sourced this compound and not from a compound isolated from Azadirachta indica.

Antioxidant Activity

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. Chronic inflammation is linked to various diseases, and the inhibition of pro-inflammatory signaling pathways is a key therapeutic strategy. While direct quantitative data for this compound from neem is lacking, general extracts of Azadirachta indica have been shown to possess anti-inflammatory properties, suggesting a potential contribution from this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of Phenolic Compounds from Azadirachta indica Leaves (General Protocol)

A specific protocol for the isolation of this compound from Azadirachta indica is not well-documented in the available literature. The following is a general procedure for the extraction and fractionation of phenolic compounds from neem leaves, which could be adapted for the targeted isolation of this compound.

Workflow for Isolation of Phenolic Compounds

Caption: General workflow for the isolation and purification of phenolic compounds from Azadirachta indica leaves.

Detailed Steps:

-

Plant Material Preparation:

-

Collect fresh, healthy leaves of Azadirachta indica.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Shade-dry the leaves at room temperature until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Perform Soxhlet extraction of the leaf powder using 80% methanol as the solvent. The extraction is typically carried out for 6-8 hours.

-

Alternatively, maceration with methanol at room temperature for 24-48 hours with constant agitation can be used.

-

-

Concentration:

-

Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography over silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents with increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

-

Monitoring and Pooling:

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system.

-

Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent (e.g., ferric chloride for phenolic compounds).

-

Pool the fractions showing similar TLC profiles.

-

-

Purification:

-

Subject the pooled fractions containing the compound of interest to further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity as this compound.

-

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve the isolated this compound in methanol to prepare a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Principle: This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Protocol:

-

Reaction mixture: Prepare a reaction mixture containing 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (pH 7.4), and 0.5 ml of the sample at various concentrations.

-

Incubation: Incubate the mixture at 25°C for 150 minutes.

-

Griess Reagent Addition: After incubation, add 0.5 ml of the reaction mixture to 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow it to stand for 5 minutes for diazotization to occur.

-

Color Development: Add 1 ml of 0.1% naphthylethylenediamine dihydrochloride and incubate at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The percentage of nitric oxide scavenging is calculated using a similar formula as for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production in Macrophages)

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this LPS-induced NO production.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent as described in the nitric oxide scavenging assay.

-

Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

EGFR Kinase Activity Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Protocol:

-

Reaction Setup: In a microplate, combine a recombinant human EGFR kinase enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: The amount of phosphorylated substrate can be quantified using various methods, such as:

-

Antibody-based detection: Using a phosphorylation-specific antibody in an ELISA-like format.

-

Luminescence-based detection: Using a system that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Determine the percentage of inhibition at each concentration and calculate the IC50 value.

Signaling Pathways

The primary proposed mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.

Proposed EGFR Signaling Pathway and Inhibition by this compound

Caption: Proposed mechanism of action of this compound via inhibition of the EGFR signaling pathway.

By inhibiting the autophosphorylation of EGFR, this compound is expected to block the activation of two major downstream signaling pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation and differentiation. Inhibition of this pathway can lead to cell cycle arrest.

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Its inhibition can promote apoptosis.

Furthermore, there is potential crosstalk between the EGFR pathway and other signaling cascades, such as the NF-κB pathway, which is a master regulator of inflammation and is also implicated in cancer. The inhibitory effect on EGFR may indirectly lead to the downregulation of NF-κB activity.

Conclusion and Future Directions

This compound, a constituent of the medicinally important plant Azadirachta indica, presents a promising scaffold for the development of novel therapeutic agents. Its established role as an EGFR kinase inhibitor provides a strong rationale for its potential anticancer activity. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Developing optimized and specific protocols for the isolation of this compound from Azadirachta indica in high yield and purity.

-

Conducting comprehensive in vitro and in vivo studies to obtain quantitative data on its antioxidant, anti-inflammatory, and anticancer activities, specifically using the compound isolated from neem.

-

Elucidating the detailed molecular mechanisms of action, including the specific downstream targets of EGFR inhibition and its effects on other relevant signaling pathways in various disease models.

-

Investigating the synergistic effects of this compound with other bioactive compounds from Azadirachta indica or with conventional drugs.

A deeper understanding of the pharmacology of this compound will be instrumental in harnessing the full therapeutic potential of Azadirachta indica and developing novel, nature-derived medicines.

References

Technical Guide: Identification of Methyl 2,5-dihydroxycinnamate in Murraya paniculata**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the methodology for the identification of Methyl 2,5-dihydroxycinnamate, a naturally occurring phenolic compound, in the plant species Murraya paniculata (commonly known as orange jasmine). This document outlines the necessary experimental protocols for extraction, fractionation, and chromatographic separation. It also compiles the essential analytical and spectroscopic data required for the unequivocal identification of the compound. The information is intended to provide a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Murraya paniculata (L.) Jack, a member of the Rutaceae family, is a plant rich in diverse phytochemicals, including coumarins, flavonoids, and phenolic compounds. Among these, this compound has been identified as a constituent of the leaves and aerial parts of this plant.[1] Cinnamic acid derivatives are a well-known class of compounds with a range of biological activities, making their identification and characterization in plant extracts a significant area of research. This guide provides a structured approach to the isolation and identification of this compound from M. paniculata.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem |

| Molecular Weight | 194.18 g/mol | PubChem |

| IUPAC Name | methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | PubChem |

| CAS Number | 63177-57-1 | PubChem |

| Appearance | Not specified in search results | - |

| Solubility | Soluble in ethanol | TargetMol |

Experimental Protocols

The following protocols are based on established methods for the isolation of cinnamic acid derivatives from plant materials and specific information regarding the extraction of this compound from M. paniculata.

Plant Material Collection and Preparation

Fresh leaves of Murraya paniculata should be collected and authenticated by a plant taxonomist. The leaves are then washed with distilled water to remove any debris, shade-dried at room temperature for 7-10 days, and then pulverized into a coarse powder using a mechanical grinder.

Extraction

A general workflow for the extraction and isolation process is depicted in the diagram below.

References

Methyl 2,5-dihydroxycinnamate as a Human Urinary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid found in various plant species, has been identified as a human urinary metabolite[1]. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic fate in humans, its analytical determination in urine, and its potential biological significance. While quantitative data on the urinary excretion of this specific metabolite is limited in publicly available literature, this guide synthesizes information on related compounds to propose a putative metabolic pathway and details robust analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, drug development, and nutritional science.

Introduction

This compound is a phenolic compound that has garnered interest due to its biological activities, including its role as an inhibitor of EGFR kinase activity[2]. Its presence as a human urinary metabolite suggests systemic absorption and metabolism following dietary intake or other exposures[1]. Understanding the metabolic pathway and excretion of this compound is crucial for evaluating its bioavailability, pharmacokinetics, and potential physiological effects. This guide will delve into the known aspects of its metabolism and provide detailed protocols for its analysis in human urine.

Putative Metabolic Pathway

While the complete metabolic pathway of this compound in humans has not been fully elucidated, a putative pathway can be constructed based on the well-established metabolism of other hydroxycinnamic acids, such as caffeic acid and ferulic acid[3]. The metabolism of these compounds typically involves several key enzymatic reactions in the intestine and liver.

The proposed metabolic journey of this compound likely involves the following key steps:

-

Phase I Metabolism (Hydrolysis): The methyl ester group of this compound may be hydrolyzed by esterases in the intestine or liver to yield 2,5-dihydroxycinnamic acid.

-

Phase II Metabolism (Conjugation): The hydroxyl groups on the aromatic ring are susceptible to conjugation reactions. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This results in the formation of more water-soluble glucuronide and sulfate conjugates, which are more readily excreted in urine.

-

Methylation: One of the hydroxyl groups could potentially undergo methylation, catalyzed by catechol-O-methyltransferase (COMT), a common enzyme in the metabolism of catechols.

The resulting metabolites, including the parent compound, its hydrolyzed form, and their conjugated derivatives, are then excreted via the kidneys into the urine.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the concentration of this compound in human urine. The analysis of hydroxycinnamate metabolites often focuses on more common dietary components like caffeic and ferulic acids and their derivatives. The lack of specific data highlights a research gap and the need for targeted metabolomic studies to quantify the excretion of this particular compound.

| Metabolite | Matrix | Concentration Range | Study Population | Reference |

| This compound | Human Urine | Not Reported | - | - |

| Related Hydroxycinnamates | ||||

| 3,4-Dihydroxyhydrocinnamic acid | Human Urine | Not Quantified (Expected) | Individuals consuming polyphenols | [4] |

Experimental Protocols

The following sections detail recommended experimental protocols for the detection and quantification of this compound in human urine, adapted from established methods for similar analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices.

4.1.1. Sample Preparation

-

Urine Collection: Collect mid-stream urine samples in sterile containers. For quantitative analysis, 24-hour urine collection is recommended. Samples should be stored at -80°C until analysis.

-

Enzymatic Hydrolysis (for total concentration): To measure the total amount of this compound (free and conjugated), enzymatic hydrolysis is necessary to cleave the glucuronide and sulfate conjugates.

-

Thaw urine samples on ice.

-

To 1 mL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

-

Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate at 37°C for 2-4 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the hydrolyzed (or non-hydrolyzed for free analyte measurement) urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

4.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another powerful technique for metabolite analysis, but it requires derivatization to make the polar analytes volatile.

4.2.1. Sample Preparation and Derivatization

-

Extraction: Perform enzymatic hydrolysis (optional) and SPE as described in the LC-MS/MS protocol (Section 4.1.1).

-

Derivatization:

-

Evaporate the SPE eluate to complete dryness.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Add 50 µL of pyridine (as a catalyst).

-

Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

-

4.2.2. GC-MS Conditions

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient to separate the derivatized analytes (e.g., start at 100°C, ramp to 280°C).

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

Conclusion

This compound is a confirmed human urinary metabolite, likely originating from dietary sources. While its exact concentration in urine remains to be quantified, this guide provides a framework for its analysis and a putative metabolic pathway based on current knowledge of related compounds. The detailed LC-MS/MS and GC-MS protocols offer robust starting points for researchers aiming to investigate this metabolite further. Future studies are warranted to establish its quantitative excretion, fully elucidate its metabolic fate, and understand its potential biological significance in human health. This information will be invaluable for the fields of pharmacology, toxicology, and nutritional science.

References

A Technical Whitepaper on the Erbstatin Analog, Methyl 2,5-dihydroxycinnamate, from Streptomyces

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces, a genus of Gram-positive bacteria, is a cornerstone of natural product discovery, renowned for its prolific production of secondary metabolites with diverse biological activities. Among these is Erbstatin, a potent inhibitor of protein tyrosine kinases. This technical guide focuses on Methyl 2,5-dihydroxycinnamate (MDC), a stable and cell-permeable analog of Erbstatin.[1] MDC is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, a critical target in oncology research.[2][3] This document provides an in-depth overview of MDC, including its physicochemical properties, biological activity, and mechanism of action. It further details generalized experimental protocols for the isolation of natural products from Streptomyces, cytotoxicity assessment, and provides diagrams of key cellular pathways and experimental workflows to support further research and development.

Introduction

The genus Streptomyces is a vital resource in pharmaceutical sciences, responsible for producing over two-thirds of clinically relevant antibiotics and a vast number of other therapeutic agents, including anticancer and immunosuppressive compounds.[4] These bacteria possess complex biosynthetic capabilities, enabling the creation of a wide array of specialized metabolites.[5][6]

Erbstatin, a compound originally isolated from Streptomyces, was identified as a notable inhibitor of receptor protein-tyrosine kinases.[1] this compound (MDC) is a stable analog of Erbstatin that has been widely adopted in research settings. Its primary and most studied mechanism of action is the competitive inhibition of the epidermal growth factor receptor (EGFR)-associated tyrosine kinase, which prevents receptor autophosphorylation and downstream signaling cascades that regulate cell proliferation and survival.[1][3] Beyond its role as an EGFR inhibitor, MDC also exhibits antioxidant and anti-inflammatory properties, suggesting broader therapeutic potential.[7]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for experimental design and formulation.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | [1] |

| Synonyms | Erbstatin analog, 2,5-Dihydroxycinnamic acid methyl ester | [7] |

| CAS Number | 63177-57-1 | [7][8] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][7] |

| Molecular Weight | 194.19 g/mol | [7] |

| Appearance | White to Yellow powder/crystal | [7] |

| Melting Point | 180 - 184 °C | [7] |

| Purity | ≥96% (HPLC) | [7] |

| Solubility | Soluble in Ethanol (10 mg/mL) and DMSO | [3] |

Biological Activity and Mechanism of Action

Inhibition of EGFR Signaling

This compound functions as a potent inhibitor of EGFR-associated tyrosine kinase.[2][3][9] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately promotes cell proliferation, survival, and differentiation.

MDC competitively inhibits the kinase domain of EGFR, preventing this initial autophosphorylation event.[1] This blockade halts the entire downstream signaling cascade, making it a valuable tool for studying cancer biology and a potential scaffold for anticancer drug development.

In Vitro Cytotoxicity

The inhibitory effect of MDC on EGFR signaling translates to cytotoxic activity against various human cancer cell lines. Quantitative data from these studies are crucial for evaluating its therapeutic potential.

| Cell Line | Cell Type | IC₅₀ Value (μM) | Assay Duration | Assay Type | Reference |

| A549 | Human Lung Carcinoma | 4.14 | 72 hrs | MTT Assay | [2] |

| HaCaT | Human Keratinocyte | 9.69 | 72 hrs | MTT Assay | [2] |

General Isolation Workflow

While MDC is often used as a synthetic analog, its parent compound, Erbstatin, is a natural product of Streptomyces. The following workflow describes a generalized procedure for the isolation and purification of secondary metabolites from Streptomyces cultures, which would be applicable for the discovery of novel analogs or the isolation of MDC itself if produced naturally.

Experimental Protocols

Protocol: Isolation of Secondary Metabolites from Streptomyces

This protocol provides a general methodology for the fermentation of Streptomyces and subsequent extraction of secondary metabolites.[10][11]

-

Inoculation and Fermentation:

-

Prepare a suitable liquid medium (e.g., Tryptone Soya Broth or M3 medium).

-

Inoculate the medium with a spore suspension or mycelial fragments of the desired Streptomyces strain.

-

Incubate the culture flasks at 28-30°C for 7-10 days in a shaker incubator (e.g., 160-200 rpm) to ensure proper aeration.

-

-

Harvesting and Separation:

-

After the incubation period, transfer the fermentation broth to centrifuge tubes.

-

Centrifuge the broth at 5,000-6,000 rpm for 10-15 minutes to separate the supernatant from the mycelial biomass.

-

Carefully decant and collect the supernatant, which contains the secreted secondary metabolites.

-

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of an immiscible organic solvent, such as ethyl acetate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic phase. Repeat the extraction process 2-3 times to maximize yield.

-

Pool the organic extracts and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography using silica gel. Elute with a solvent gradient system (e.g., chloroform/methanol or hexane/ethyl acetate) to separate the compounds based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Pool fractions containing the compound of interest and perform further purification using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Protocol: Cytotoxicity Assessment by MTT Assay

This protocol outlines the determination of the IC₅₀ value of MDC against a cancer cell line, as performed for A549 cells.[2]

-

Cell Seeding:

-

Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of MDC. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

References

- 1. This compound | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | EGFR | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. eiechemicals.com [eiechemicals.com]

- 10. banglajol.info [banglajol.info]

- 11. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocol for HPLC Analysis of Methyl 2,5-dihydroxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases.[1][2] Its role in inhibiting autophosphorylation of the EGFR makes it a significant compound in cancer research and drug development.[3] Furthermore, its antioxidant and anti-inflammatory properties have led to its use in cosmetics and as a natural preservative in the food industry.[4]

Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, formulation development, and in vitro/in vivo studies. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and concentration of this compound.[4][5] This document provides a detailed protocol for the HPLC analysis of this compound, suitable for quality control and research purposes.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (LC-MS grade)

-

Dimethyl sulfoxide (DMSO, optional for initial stock solution)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Autosampler vials

3. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

For formulated products, an appropriate extraction method should be developed to isolate this compound from the matrix.

-

For in-process samples or other research samples, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| HPLC Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm and 325 nm (monitor both for impurities) |

| Run Time | 25 minutes |

6. Data Analysis and Quantification

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Repeatability (RSD%) | ≤ 2.0% (for 6 replicate injections) |

Table 2: Method Validation Summary (Representative Data)

| Parameter | Result |

| Linearity (r²) | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical flow of quality control for this compound using HPLC.

References

Application Notes and Protocols: EGFR Kinase Inhibition Assay Using Methyl 2,5-dihydroxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention. Methyl 2,5-dihydroxycinnamate, a stable analog of erbstatin, has been identified as a potent inhibitor of EGFR kinase activity.[2] This document provides detailed application notes and protocols for performing an in vitro EGFR kinase inhibition assay using this compound.

This compound is a cell-permeable compound that acts as a competitive inhibitor of the EGFR-associated tyrosine kinase.[3] It has been shown to inhibit the autophosphorylation of EGFR and suppress EGF-induced cellular processes.

Data Presentation

The inhibitory activity of this compound against EGFR can be quantified and compared with other inhibitors. The following tables summarize the available quantitative data for this compound.

| Compound | Assay Type | Cell Line/Enzyme | Parameter | Value | Reference |

| This compound | EGF-induced DNA Synthesis Inhibition | NIH3T3 cells | ID50 | 3.5 µg/ml (~18 µM) | Umezawa et al., 1990 |

Note: The ID50 value represents the concentration required to inhibit DNA synthesis by 50%.

Experimental Protocols

This section outlines a generalized protocol for an in vitro EGFR kinase inhibition assay based on common methodologies such as radiometric or luminescence-based assays.

Materials and Reagents

-

EGFR Enzyme: Recombinant human EGFR, kinase domain.

-

Substrate: A suitable tyrosine kinase substrate, such as a synthetic peptide (e.g., Poly(Glu, Tyr) 4:1) or a protein.

-

ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays or unlabeled for luminescence-based assays.

-